molecular formula C18H17BrN4O2S B2538598 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179489-92-9

6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2538598
CAS No.: 1179489-92-9
M. Wt: 433.32
InChI Key: UWELMOXPOQFNGP-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a useful research compound. Its molecular formula is C18H17BrN4O2S and its molecular weight is 433.32. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has focused on the synthesis and antitumor activities of derivatives of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, including the evaluation of their efficacy against various cancer cell lines. A study demonstrated that these compounds exhibit antineoplastic activity against a broad range of cancer cells, highlighting their potential as core structures for developing new anticancer agents. The study involved synthesizing these derivatives and testing them on 60 different lines of tumor cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The results indicated that some derivatives show high levels of antitumor activity, particularly against MDA-MB-468 breast cancer cells, suggesting their promise for therapeutic application in cancer treatment (Yanchenko, Fedchenkova, & Demchenko, 2020).

Tubulin Inhibition for Anticancer Drug Discovery

Another significant application involves the design and synthesis of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors, showcasing antiproliferative activities against various human cancer cell lines at nanomolar levels. These compounds, particularly one denoted as compound 6i, demonstrated exceptional antiproliferative activity and were found to inhibit tubulin polymerization effectively, disrupting microtubule/tubulin dynamics. The study highlighted the compound's potential as a promising lead for new anticancer drug discovery (Xu et al., 2017).

Structural and Molecular Study

Research also extends to the structural and molecular study of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, focusing on their synthesis, characterization, and potential biological activities. One such study synthesized two novel derivatives, demonstrating their analgesic and anti-inflammatory activities through various spectroscopic techniques and X-ray single crystal diffraction. This research provides insights into the structural properties that contribute to their biological activities, offering a foundation for further development in pharmaceutical applications (Kaynak, Aytaç, & Tozkoparan, 2010).

Antimicrobial Activity

Additionally, the synthesis and evaluation of antimicrobial activities of fused heterocyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been explored. These studies aim to develop compounds with marked biological activities, potentially leading to the creation of new and safer antifungal agents. Some synthesized compounds showed promising results in antimicrobial evaluations, indicating their potential for further exploration in developing antimicrobial drugs (Sahu, Ganguly, & Kaushik, 2014).

Properties

IUPAC Name

6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S.BrH/c1-23-14-8-6-12(7-9-14)17-19-20-18-22(17)21-16(11-25-18)13-4-3-5-15(10-13)24-2;/h3-10H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWELMOXPOQFNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.